molecular formula C12H10N3NaO3S B8036615 sodium;4-[(4-aminophenyl)diazenyl]benzenesulfonate

sodium;4-[(4-aminophenyl)diazenyl]benzenesulfonate

Cat. No.: B8036615
M. Wt: 299.28 g/mol
InChI Key: FIXVWFINKCQNFG-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;4-[(4-aminophenyl)diazenyl]benzenesulfonate” is known as 3-Amino-4-pyrazolecarboxamide hemisulfate salt. This compound is a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms. It is commonly used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-pyrazolecarboxamide hemisulfate salt typically involves the reaction of 3-Amino-4-pyrazolecarboxamide with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the hemisulfate salt. The process involves dissolving 3-Amino-4-pyrazolecarboxamide in a suitable solvent, followed by the addition of sulfuric acid. The reaction mixture is then stirred at a specific temperature until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-4-pyrazolecarboxamide hemisulfate salt involves large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-pyrazolecarboxamide hemisulfate salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The amino group in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can produce primary amines.

Scientific Research Applications

3-Amino-4-pyrazolecarboxamide hemisulfate salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-pyrazolecarboxamide hemisulfate salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazole-4-carbonitrile
  • Ethyl 3-aminopyrazole-4-carboxylate
  • 4-Amino-3-hydroxybenzoic acid

Uniqueness

3-Amino-4-pyrazolecarboxamide hemisulfate salt is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

sodium;4-[(4-aminophenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S.Na/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXVWFINKCQNFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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